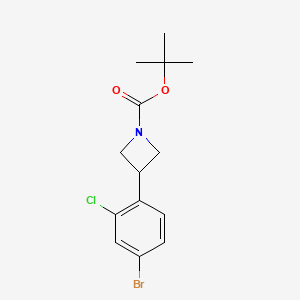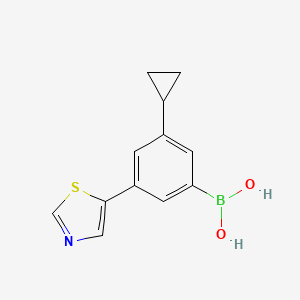
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H10BClN2O2 and a molecular weight of 212.44 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and reaction conditions is crucial for the economic viability of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronate esters, while reduction can produce boranes .
Applications De Recherche Scientifique
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the development of boron-based drugs and as a tool for studying biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but a different aromatic structure.
4-Chlorophenylboronic acid: Similar to (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid but lacks the cyclobutyl and pyrimidine groups.
Uniqueness
This compound is unique due to its combination of a chlorinated pyrimidine ring and a cyclobutyl group, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .
Propriétés
Formule moléculaire |
C8H10BClN2O2 |
|---|---|
Poids moléculaire |
212.44 g/mol |
Nom IUPAC |
(4-chloro-2-cyclobutylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O2/c10-7-6(9(13)14)4-11-8(12-7)5-2-1-3-5/h4-5,13-14H,1-3H2 |
Clé InChI |
MIURPRUGNFTDRG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1Cl)C2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)
![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)

![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)

![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)

![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
